Tris(2,2,3,3,3-pentafluoropropyl)orthoformate
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Overview
Description
Tris(2,2,3,3,3-pentafluoropropyl)orthoformate is a chemical compound with the molecular formula C10H7F15O3 and a molecular weight of 460.14 g/mol . It is known for its unique structure, which includes three 2,2,3,3,3-pentafluoropropyl groups attached to an orthoformate core. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,3,3,3-pentafluoropropyl)orthoformate typically involves the reaction of orthoformic acid esters with 2,2,3,3,3-pentafluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to handle the reactants and catalysts. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,3,3,3-pentafluoropropyl)orthoformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired chemical transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce partially fluorinated alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tris(2,2,3,3,3-pentafluoropropyl)orthoformate is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.
Mechanism of Action
The mechanism by which Tris(2,2,3,3,3-pentafluoropropyl)orthoformate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, as well as its ability to participate in specific chemical reactions. The pathways involved may include the formation of stable intermediates and transition states that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tris(2,2,3,3,3-pentafluoropropyl)orthoformate include:
- Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate
- Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
- Tris(2,2,3,3,3-pentafluoropropyl) borane
Uniqueness
What sets this compound apart from these similar compounds is its orthoformate core, which provides unique reactivity and stability characteristics. This makes it particularly valuable in applications where these properties are essential, such as in the synthesis of specialized fluorinated materials and in advanced research studies .
Properties
IUPAC Name |
3-[bis(2,2,3,3,3-pentafluoropropoxy)methoxy]-1,1,1,2,2-pentafluoropropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F15O3/c11-5(12,8(17,18)19)1-26-4(27-2-6(13,14)9(20,21)22)28-3-7(15,16)10(23,24)25/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHACMJGKDFVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F15O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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